4-(4-Aminophenoxy)benzonitrile 4-(4-Aminophenoxy)benzonitrile
Brand Name: Vulcanchem
CAS No.: 17076-69-6
VCID: VC21081171
InChI: InChI=1S/C13H10N2O/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8H,15H2
SMILES: C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)N
Molecular Formula: C13H10N2O
Molecular Weight: 210.23 g/mol

4-(4-Aminophenoxy)benzonitrile

CAS No.: 17076-69-6

Cat. No.: VC21081171

Molecular Formula: C13H10N2O

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Aminophenoxy)benzonitrile - 17076-69-6

Specification

CAS No. 17076-69-6
Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
IUPAC Name 4-(4-aminophenoxy)benzonitrile
Standard InChI InChI=1S/C13H10N2O/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8H,15H2
Standard InChI Key YDNICCZCAISDAG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)N
Canonical SMILES C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)N

Introduction

Chemical Structure and Identification

Molecular Identity and Nomenclature

4-(4-Aminophenoxy)benzonitrile is an aromatic compound characterized by two phenyl rings connected via an oxygen bridge, with an amino group on one phenyl ring and a nitrile group on the other. This structural arrangement creates a distinctive molecular architecture that underlies its chemical reactivity and applications .

The compound is officially identified by the following parameters:

ParameterValue
CAS Number17076-69-6
Molecular FormulaC₁₃H₁₀N₂O
Molecular Weight210.23 g/mol
SMILESC1=CC(=CC=C1C#N)OC2=CC=C(C=C2)N
InChIInChI=1S/C13H10N2O/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8H,15H2
InChIKeyYDNICCZCAISDAG-UHFFFAOYSA-N

The molecular structure features a para-substitution pattern on both aromatic rings, with the amino group and nitrile functionality positioned at the 4-positions of their respective phenyl rings . This symmetrical arrangement contributes significantly to its chemical behavior and applications in polymer chemistry.

Structural Characterization Methods

Various spectroscopic and analytical techniques have been employed to characterize 4-(4-aminophenoxy)benzonitrile, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy for identifying functional groups

  • Mass spectrometry for molecular weight confirmation

  • X-ray crystallography for three-dimensional structural elucidation

These methods collectively provide comprehensive structural information that guides research applications and synthetic methodologies involving this compound .

Physical and Chemical Properties

Physical Characteristics

4-(4-Aminophenoxy)benzonitrile manifests as a solid substance at standard temperature and pressure, displaying distinctive physical properties that influence its handling, storage, and application in chemical processes. The compound typically appears as an off-white to light brown solid, reflecting its aromatic character and electronic configuration .

The following table summarizes the key physical properties of 4-(4-aminophenoxy)benzonitrile:

PropertyValueSource
Physical stateSolid
ColorOff-white to light brown
Melting point112°C
Boiling point393.2±27.0°C (Predicted)
Density1.23±0.1 g/cm³ (Predicted)
SolubilitySlightly soluble in chloroform and methanol

These physical characteristics significantly impact the compound's processing parameters in laboratory and industrial applications, particularly in polymerization reactions where phase behavior and thermal properties play crucial roles in determining reaction conditions and product quality .

Chemical Reactivity

The reactivity profile of 4-(4-aminophenoxy)benzonitrile is predominantly governed by its functional groups: the amino group and the nitrile group. The amino functionality (-NH₂) imparts nucleophilic character, making it susceptible to electrophilic attack and enabling its participation in condensation reactions typical of primary amines. This reactivity forms the basis for its application in polyimide synthesis via polycondensation reactions with dianhydrides .

The nitrile group (-C≡N), conversely, exhibits electrophilic characteristics and can undergo various transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and participation in cycloaddition reactions. The compound exhibits an estimated pKa of 4.32±0.10, indicating the modest acidity of the amino protons, which influences its behavior in acid-base equilibria and nucleophilic substitution reactions .

Spectroscopic Properties

Spectroscopic analysis of 4-(4-aminophenoxy)benzonitrile reveals characteristic absorption patterns that serve as analytical fingerprints for identification and purity assessment. Infrared spectroscopy typically shows distinctive absorption bands for the nitrile stretching vibration (approximately 2220-2240 cm⁻¹), the amino group vibrations (3300-3500 cm⁻¹), and the aromatic C-O-C linkage (1200-1250 cm⁻¹) .

The compound also exhibits unique UV-visible absorption characteristics attributed to its extended π-electron system, which encompasses the two aromatic rings and the conjugated nitrile group. These spectroscopic features provide valuable tools for monitoring reaction progress and assessing product purity in synthetic applications involving this compound .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 4-(4-aminophenoxy)benzonitrile typically involves nucleophilic aromatic substitution reactions between appropriately functionalized precursors. One common synthetic approach employs 4-fluorobenzonitrile and 4-aminophenol as starting materials, with the reaction proceeding via an SₙAr mechanism facilitated by base-mediated phenoxide formation .

The reaction can be represented as:

4-Fluorobenzonitrile + 4-Aminophenol → 4-(4-Aminophenoxy)benzonitrile + HF

This synthetic pathway requires carefully controlled reaction conditions, including appropriate selection of solvent systems (typically polar aprotic solvents such as dimethyl sulfoxide or N,N-dimethylformamide), base (often potassium carbonate or sodium hydroxide), and temperature regimes to optimize yield and minimize side reactions .

Alternative synthetic approaches may involve:

  • Copper-catalyzed Ullmann-type ether synthesis between 4-iodobenzonitrile and 4-aminophenol

  • Palladium-catalyzed cross-coupling reactions between suitably functionalized precursors

  • Sequential functionalization of diphenyl ether derivatives via selective introduction of amino and nitrile groups

Each synthetic methodology presents distinct advantages and limitations regarding reaction efficiency, selectivity, and scalability, which must be considered in the context of specific research or industrial applications .

Applications in Materials Science

Polyimide Synthesis

4-(4-Aminophenoxy)benzonitrile has gained significant attention in polymer chemistry as a diamine monomer for the synthesis of high-performance polyimides. The presence of the nitrile group in its structure imparts unique properties to the resulting polymers, including enhanced dielectric constants, which are advantageous for electrical applications. Research demonstrates that polyimides derived from this compound exhibit excellent thermal stability, mechanical properties, and electrical characteristics .

The polymerization typically proceeds via a two-step process:

  • Formation of poly(amic acid) intermediates through the reaction of 4-(4-aminophenoxy)benzonitrile with dianhydrides in polar aprotic solvents

  • Thermal or chemical imidization to yield the final polyimide structure

Studies have shown that various dianhydrides can be employed in these polymerization reactions, including:

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • 3,3',4,4'-Diphenylsulfone tetracarboxylic dianhydride (DSDA)

  • 4,4'-Oxydiphthalic anhydride (OPDA)

  • 3,3',4,4'-Benzophenone tetracarboxylic dianhydride (BTDA)

  • Pyromellitic dianhydride (PMDA)

Each dianhydride imparts specific properties to the resulting polyimides, allowing for tailored material characteristics based on application requirements .

Structure-Property Relationships in Polyimides

Research has established clear correlations between the molecular structure of 4-(4-aminophenoxy)benzonitrile-based polyimides and their macroscopic properties. The incorporation of this compound into polyimide backbones introduces several advantageous features:

  • The nitrile group enhances the dielectric constant of the resulting polymers, with values ranging from 3.08 to 3.62 at 10 kHz, compared to 2.92 for analogous polyimides without nitrile functionalities .

  • The polyimides exhibit excellent thermal stability, with glass transition temperatures (Tg) ranging from 249°C to 332°C and thermal decomposition temperatures (5% weight loss) between 505°C and 546°C, enabling their application in high-temperature environments .

  • The mechanical properties of these materials are characterized by tensile strengths of 82.1-121.3 MPa, elongation-at-break values of 5.33-9.81%, and tensile moduli of 2.11-2.97 GPa, demonstrating their robust mechanical performance .

  • The presence of the nitrile functionality also contributes to improved solubility in organic solvents, facilitating processing and film formation .

These structure-property relationships highlight the value of 4-(4-aminophenoxy)benzonitrile as a strategic monomer for designing high-performance polymeric materials with tailored characteristics for specific applications .

Hazard StatementDescriptionClassification
H302Harmful if swallowedAcute Toxicity, Oral, Category 4
H315Causes skin irritationSkin Corrosion/Irritation, Category 2
H319Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2
H335May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure, Category 3

These hazard classifications are accompanied by the GHS07 pictogram (exclamation mark), which visually communicates the irritant and harmful nature of the compound .

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